Cas no 16576-25-3 (2-Benzoylquinoline)

2-Benzoylquinoline is a quinoline derivative characterized by the presence of a benzoyl group at the 2-position of the quinoline ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility and potential as a building block for more complex molecules. Its conjugated aromatic system and electron-rich nature make it suitable for applications in coordination chemistry, catalysis, and the development of fluorescent probes. The benzoyl moiety enhances its reactivity, enabling selective functionalization for tailored chemical modifications. High purity grades are available for research and industrial use, ensuring reproducibility in synthetic applications. Its stability under standard conditions facilitates handling and storage.
2-Benzoylquinoline structure
2-Benzoylquinoline structure
商品名:2-Benzoylquinoline
CAS番号:16576-25-3
MF:C16H11NO
メガワット:233.26464
CID:1345103
PubChem ID:727029

2-Benzoylquinoline 化学的及び物理的性質

名前と識別子

    • Methanone, phenyl-2-quinolinyl-
    • EN300-130335
    • HMS1433C01
    • HMS2375P12
    • Z1098922433
    • Oprea1_472093
    • CHEMBL552477
    • phenyl(2-quinolinyl)methanone
    • CS-0233045
    • benzoylquinoline
    • RVBRBIGCROOWOI-UHFFFAOYSA-N
    • BDBM50414519
    • SCHEMBL7832199
    • MLS000537190
    • AKOS012525005
    • Maybridge3_000749
    • CCG-51144
    • 2-benzoylquinoline
    • phenyl(quinolin-2-yl)methanone
    • phenyl-quinolin-2-ylmethanone
    • SR-01000640460-1
    • IDI1_012136
    • 16576-25-3
    • SMR000163737
    • 2-Benzoylquinoline
    • インチ: InChI=1S/C16H11NO/c18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17-15/h1-11H
    • InChIKey: RVBRBIGCROOWOI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3C=C2

計算された属性

  • せいみつぶんしりょう: 233.08413
  • どういたいしつりょう: 233.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 30Ų

じっけんとくせい

  • PSA: 29.96

2-Benzoylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-130335-2500mg
2-benzoylquinoline
16576-25-3 95.0%
2500mg
$1590.0 2023-09-30
Aaron
AR01A6K5-10g
2-benzoylquinoline
16576-25-3 95%
10g
$4820.00 2023-12-15
Enamine
EN300-130335-5000mg
2-benzoylquinoline
16576-25-3 95.0%
5000mg
$2352.0 2023-09-30
Aaron
AR01A6K5-2.5g
2-benzoylquinoline
16576-25-3 95%
2.5g
$2212.00 2023-12-15
1PlusChem
1P01A6BT-500mg
2-benzoylquinoline
16576-25-3 95%
500mg
$845.00 2024-06-19
Aaron
AR01A6K5-50mg
2-benzoylquinoline
16576-25-3 95%
50mg
$285.00 2023-12-15
Aaron
AR01A6K5-500mg
2-benzoylquinoline
16576-25-3 95%
500mg
$896.00 2023-12-15
Aaron
AR01A6K5-1g
2-benzoylquinoline
16576-25-3 95%
1g
$800.00 2025-02-09
Enamine
EN300-130335-5.0g
2-benzoylquinoline
16576-25-3 95.0%
5.0g
$2352.0 2025-03-21
Enamine
EN300-130335-0.1g
2-benzoylquinoline
16576-25-3 95.0%
0.1g
$281.0 2025-03-21

2-Benzoylquinoline 関連文献

2-Benzoylquinolineに関する追加情報

Exploring the Versatile Applications and Properties of 2-Benzoylquinoline (CAS No. 16576-25-3)

2-Benzoylquinoline (CAS No. 16576-25-3) is a fascinating organic compound that has garnered significant attention in both academic research and industrial applications. This heterocyclic compound, which combines a quinoline backbone with a benzoyl substituent, exhibits unique chemical properties that make it valuable in various fields, including pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals are increasingly interested in 2-benzoylquinoline derivatives due to their potential in drug discovery and functional material development.

The molecular structure of 2-Benzoylquinoline features a quinoline ring system attached to a benzoyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with other chemical species. The compound's photophysical properties have been particularly studied, as they show promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have focused on modifying the 2-benzoylquinoline scaffold to enhance its fluorescence quantum yield and thermal stability.

In pharmaceutical research, 2-Benzoylquinoline serves as an important building block for the synthesis of various bioactive molecules. Its structural features make it an attractive candidate for developing new antimicrobial agents and anti-inflammatory compounds. Recent publications have highlighted the potential of 2-benzoylquinoline-based drugs in targeting specific enzymes and receptors, offering new therapeutic avenues for treating various diseases. The compound's ability to interact with biological targets while maintaining good bioavailability makes it particularly valuable in medicinal chemistry.

The synthesis of 2-Benzoylquinoline typically involves the Friedel-Crafts acylation of quinoline with benzoyl chloride in the presence of a Lewis acid catalyst. Researchers have developed several optimized protocols to improve the yield and purity of this reaction, addressing common challenges such as regioselectivity and byproduct formation. Recent advancements in green chemistry approaches have led to more environmentally friendly synthesis methods, reducing the use of hazardous reagents and minimizing waste generation.

Material scientists have explored the potential of 2-Benzoylquinoline in developing advanced functional materials. Its conjugated π-system and electron-accepting benzoyl group make it suitable for applications in organic semiconductors and photovoltaic devices. When incorporated into polymer matrices or small-molecule systems, 2-benzoylquinoline derivatives can significantly alter the electronic properties of the resulting materials, enabling the design of novel optoelectronic components with tailored performance characteristics.

The analytical characterization of 2-Benzoylquinoline typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the compound's molecular structure, purity, and potential polymorphic forms. Recent studies have employed advanced computational methods to predict the physicochemical properties of 2-benzoylquinoline derivatives, facilitating the rational design of new compounds with desired characteristics.

In the context of current research trends, 2-Benzoylquinoline has gained attention for its potential applications in energy storage systems and catalysis. Researchers are investigating its use as a ligand in transition metal complexes for catalytic transformations, as well as its incorporation into electrode materials for batteries and supercapacitors. These developments align with the growing global focus on sustainable energy solutions and green chemical processes.

The commercial availability of 2-Benzoylquinoline (CAS No. 16576-25-3) has increased in recent years, with several specialty chemical suppliers offering the compound in various purity grades. Quality control measures typically include rigorous testing for impurities and verification of structural integrity through multiple analytical techniques. The compound's stability under standard storage conditions makes it convenient for laboratory and industrial use, though proper handling procedures should always be followed to ensure safety.

Future research directions for 2-Benzoylquinoline include exploring its potential in bioconjugation chemistry and molecular imaging. The compound's fluorescent properties and ability to form stable conjugates with biomolecules make it an interesting candidate for developing new diagnostic tools and probes. Additionally, the development of more efficient synthetic routes and scalable production methods remains an active area of investigation to meet the growing demand for this versatile chemical building block.

As the scientific community continues to uncover new applications for 2-Benzoylquinoline, its importance in both fundamental research and applied sciences is expected to grow. The compound's unique combination of structural features and functional properties positions it as a valuable tool for addressing current challenges in healthcare, energy, and advanced materials development. With ongoing innovations in synthetic methodology and application development, 2-benzoylquinoline-based technologies may play an increasingly significant role in various technological advancements in the coming years.

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